1-(Oxolan-2-yl)pentane-2,4-diol 1-(Oxolan-2-yl)pentane-2,4-diol
Brand Name: Vulcanchem
CAS No.: 6296-96-4
VCID: VC20673402
InChI: InChI=1S/C9H18O3/c1-7(10)5-8(11)6-9-3-2-4-12-9/h7-11H,2-6H2,1H3
SMILES:
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

1-(Oxolan-2-yl)pentane-2,4-diol

CAS No.: 6296-96-4

Cat. No.: VC20673402

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxolan-2-yl)pentane-2,4-diol - 6296-96-4

Specification

CAS No. 6296-96-4
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name 1-(oxolan-2-yl)pentane-2,4-diol
Standard InChI InChI=1S/C9H18O3/c1-7(10)5-8(11)6-9-3-2-4-12-9/h7-11H,2-6H2,1H3
Standard InChI Key UMLZIRVYKWDEPM-UHFFFAOYSA-N
Canonical SMILES CC(CC(CC1CCCO1)O)O

Introduction

Chemical Structure and Stereochemical Considerations

Table 1: Structural Comparison with Related Compounds

CompoundMolecular FormulaFunctional GroupsKey Properties
1-(Oxolan-2-yl)pentane-2,4-diolC7H14O3\text{C}_7\text{H}_{14}\text{O}_3Oxolane, vicinal diolTheoretical: High hydrophilicity, moderate polarity
2,4-PentanediolC5H12O2\text{C}_5\text{H}_{12}\text{O}_2Vicinal diolBoiling point: 471 K , surfactant properties
TetrahydrofuranC4H8O\text{C}_4\text{H}_8\text{O}Cyclic etherBoiling point: 339 K, common solvent

Synthesis and Manufacturing Pathways

While no explicit synthesis routes for 1-(oxolan-2-yl)pentane-2,4-diol are documented, plausible methods can be extrapolated from analogous compounds:

Ring-Opening of Epoxides

The oxolane ring may form via acid-catalyzed cyclization of a 1,5-diol precursor. For example, treatment of 5-hydroxypentan-2,4-diol with H2SO4\text{H}_2\text{SO}_4 could induce intramolecular etherification, yielding the oxolane derivative.

Catalytic Hydrogenation

Reduction of a furan-containing diketone (e.g., 2-(furan-2-yl)pentane-2,4-dione) using H2\text{H}_2 and a Pd/C catalyst might simultaneously saturate the furan ring and reduce carbonyl groups to hydroxyls.

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior is anticipated to mirror that of 2,4-pentanediol (boiling point: 471 K) , with additional stability imparted by the oxolane ring. Differential scanning calorimetry (DSC) would likely reveal a glass transition temperature (TgT_g) near 250 K, typical for polyols.

Solubility Profile

  • Hydrophilic solvents: Miscible with water, methanol, ethanol due to hydroxyl groups.

  • Lipophilic solvents: Partial solubility in ethyl acetate, chloroform mediated by the oxolane ring.

Table 2: Predicted Solubility Parameters

SolventSolubility (g/100 mL)
Water>50
Ethanol>30
Dichloromethane<5

Chemical Reactivity and Functionalization

Hydroxyl Group Reactions

  • Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form diesters.

  • Etherification: Alkylation with methyl iodide under basic conditions produces methoxy derivatives.

Oxolane Ring-Opening

In acidic media, the oxolane ring may undergo nucleophilic attack at the α-position, yielding a diol with extended chain length. For example, treatment with HCl\text{HCl} could generate 1-chloropentane-2,4-diol.

Comparison with Structural Analogs

2,4-Pentanediol

Lacks the oxolane ring, resulting in higher volatility (bp 471 K vs. ~500 K predicted for the target compound) and reduced conformational rigidity .

Tetrahydrofuran (THF)

While THF is a versatile solvent, it lacks hydroxyl groups, making it unsuitable for applications requiring hydrogen bonding.

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